N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a popular target for antiviral drugs .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes . In the case of neuraminidase inhibitors, they prevent the virus from being released from the host cell, thereby stopping the spread of infection .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the life cycle of influenza viruses by inhibiting the action of neuraminidase . This inhibition prevents the release of new viral particles from the host cell, thereby stopping the spread of the virus .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the potential target of action, it can be inferred that it may prevent the spread of influenza viruses within the host by inhibiting the action of neuraminidase .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Thioether formation: The oxadiazole intermediate is then reacted with 4-chlorobenzyl chloride to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- Indole derivatives
Uniqueness
N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its specific structural features, such as the oxadiazole ring and the thioether linkage, which contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in its various applications.
Properties
IUPAC Name |
N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHAXRCMJYTHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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